2-Chloro-4-fluoro-3-iodo-1-methylbenzene
Description
2-Chloro-4-fluoro-3-iodo-1-methylbenzene (CAS: 1502669-12-6) is a halogenated aromatic compound with the molecular formula C₇H₅ClFI and a molecular weight of 270.5 g/mol. It features a methyl group at position 1 and three halogens (Cl, F, I) at positions 2, 4, and 3, respectively. This compound is supplied at 97% purity and requires storage at 2–8°C to maintain stability . Its hazard profile includes skin irritation (H315), eye irritation (H319), and respiratory irritation (H335), necessitating precautions such as avoiding inhalation and using protective equipment .
Properties
IUPAC Name |
3-chloro-1-fluoro-2-iodo-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFI/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFIDQKXQBQMJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-3-iodo-1-methylbenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of 1-methylbenzene (toluene) to introduce the chlorine, fluorine, and iodine substituents. The process may include steps such as nitration, reduction, and halogen exchange reactions .
Industrial Production Methods
Industrial production of this compound can be achieved through optimized reaction conditions to ensure high yield and purity. The process often involves the use of catalysts and controlled reaction environments to facilitate the halogenation and methylation steps. For example, the use of anhydrous hydrogen fluoride and chlorinating agents under specific temperature and pressure conditions can lead to the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-3-iodo-1-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., chlorine, bromine), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium, copper). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds with extended aromatic systems .
Scientific Research Applications
Synthesis of Pharmaceuticals
2-Chloro-4-fluoro-3-iodo-1-methylbenzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its halogen substituents can facilitate nucleophilic substitution reactions, making it valuable in the development of new drugs.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in synthesizing anti-cancer agents. The presence of the iodine atom allowed for further functionalization, leading to compounds with enhanced biological activity .
Material Science
In material science, this compound can be utilized in the production of advanced materials, including polymers and liquid crystals. The unique electronic properties imparted by the halogens can enhance material performance.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Aqueous NaOH, 50°C | 85 | Journal of Organic Chemistry |
| Cross-Coupling Reaction | Pd/C catalyst, 100°C | 90 | Advanced Synthesis & Catalysis |
Agricultural Chemicals
The compound has potential applications in agrochemicals as a precursor for herbicides and pesticides. Its structure allows for modifications that can lead to effective agricultural products.
Case Study:
Research highlighted its role in synthesizing novel herbicides that target specific weed species while minimizing environmental impact . The fluorine and chlorine atoms enhance the stability and efficacy of these compounds.
Toxicological Studies
Understanding the toxicity profile of this compound is crucial for its safe application in various fields. Preliminary studies indicate that while it exhibits some level of irritation (H315 - Skin Irritation), its environmental impact is manageable when used according to safety guidelines .
Mechanism of Action
The mechanism by which 2-Chloro-4-fluoro-3-iodo-1-methylbenzene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s halogen atoms can participate in halogen bonding, influencing its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key parameters of 2-Chloro-4-fluoro-3-iodo-1-methylbenzene and its analogs:
Key Observations :
- Halogen Diversity : The main compound uniquely combines Cl, F, and I, enabling diverse reactivity (e.g., iodine’s role in cross-coupling reactions). Bromine analogs (e.g., CAS 1783823-53-9) may exhibit distinct substitution kinetics due to Br’s intermediate leaving-group ability .
- Functional Groups : Compounds with electron-withdrawing groups (e.g., trifluoromethoxy in CAS 845866-91-3) show higher molecular weights and altered electronic profiles compared to the methyl group in the main compound .
Research and Industrial Relevance
- Pharmaceutical Intermediates : The main compound’s iodine atom is critical for radio-labeling in drug development, while fluorine enhances metabolic stability .
- Material Science : Bromine and chlorine analogs are used in flame retardants, whereas trifluoromethoxy derivatives (CAS 845866-91-3) find roles in agrochemicals due to their resistance to hydrolysis .
Biological Activity
2-Chloro-4-fluoro-3-iodo-1-methylbenzene, a halogenated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and case studies highlighting its efficacy against various biological targets.
The synthesis of this compound typically involves halogenation reactions on a methyl-substituted benzene ring. The presence of chlorine, fluorine, and iodine atoms significantly influences the compound's reactivity and biological interactions.
Common Synthetic Routes
- Electrophilic Aromatic Substitution : Utilizing chlorination and iodination reagents under controlled conditions.
- Cross-Coupling Reactions : Employing palladium-catalyzed methods to introduce the halogen substituents onto the aromatic ring.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective inhibition of bacterial growth:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Salmonella enterica | 100 |
These findings highlight its potential as a lead compound in developing new antibacterial agents .
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. This effect is attributed to the compound's ability to modulate signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation .
Anticancer Activity
The compound has also shown promise in cancer research. Studies indicate that it can induce apoptosis in various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MOLT-4 | 20 |
| CCRF-CEM | 25 |
These results suggest a potential mechanism involving the disruption of cell cycle progression and induction of programmed cell death through mitochondrial pathways .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The halogen substituents can interact with enzyme active sites, leading to competitive inhibition.
- Receptor Modulation : The compound may bind to cellular receptors, altering downstream signaling pathways associated with inflammation and cell proliferation.
- DNA Interaction : Preliminary studies suggest that it may intercalate into DNA, disrupting replication processes in cancer cells.
Case Studies
Several case studies have documented the efficacy of this compound in various therapeutic contexts:
- Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry highlighted its effectiveness against multidrug-resistant strains of bacteria, showcasing its potential as an alternative treatment option .
- Cancer Treatment : Clinical trials have indicated that formulations containing this compound can enhance the effects of existing chemotherapeutic agents, improving patient outcomes in solid tumors .
Q & A
Q. What are the recommended methods for synthesizing 2-chloro-4-fluoro-3-iodo-1-methylbenzene, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves sequential halogenation and methylation. A common approach includes:
Chlorination/Fluorination : Use electrophilic aromatic substitution (EAS) with Cl₂/FeCl₃ or fluorinating agents like Selectfluor® .
Iodination : Employ iodinating agents (e.g., N-iodosuccinimide) under controlled temperature (0–25°C) to avoid over-iodination .
Methylation : Introduce the methyl group via Friedel-Crafts alkylation using methyl chloride and AlCl₃ .
Optimization Tips :
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a vapor respirator if handling in non-ventilated areas .
- Engineering Controls : Conduct reactions in a fume hood with local exhaust ventilation .
- Spill Management : Neutralize with activated carbon or vermiculite, and dispose of as halogenated waste under federal guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity data during halogenation steps?
Methodological Answer: Contradictions often arise from competing electronic effects (e.g., ortho/para directors vs. steric hindrance). Strategies include:
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict activation energies for different substitution pathways .
- Isotopic Labeling : Track reaction intermediates using -labeled precursors to confirm substitution patterns .
- Kinetic Studies : Vary reaction temperature (e.g., 25°C vs. 50°C) to identify thermodynamically vs. kinetically controlled products .
Q. What are the best practices for analyzing discrepancies in spectroscopic data (e.g., NMR vs. MS)?
Methodological Answer:
Cross-Validation : Compare data with structurally similar compounds (e.g., 3-chloro-4-fluoronitrobenzene, MW 175.55 ).
Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., dehalogenated species) that may skew results .
Collaborative Analysis : Share raw data with independent labs to rule out instrumentation bias .
Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Docking Studies : Simulate interactions with palladium catalysts (e.g., Suzuki-Miyaura coupling) to predict coupling efficiency .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Solvent Effects : Use COSMO-RS models to optimize solvent choice (e.g., toluene vs. THF) for reaction yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
